molecular formula C14H17F3O2 B13081215 2,2,2-Trifluoro-1-(4-isobutoxy-2,6-dimethylphenyl)ethanone

2,2,2-Trifluoro-1-(4-isobutoxy-2,6-dimethylphenyl)ethanone

Cat. No.: B13081215
M. Wt: 274.28 g/mol
InChI Key: WJWULSCHHZGTOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-isobutoxy-2,6-dimethylphenyl)ethanone typically involves the reaction of 4-isobutoxy-2,6-dimethylphenyl with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-isobutoxy-2,6-dimethylphenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(4-isobutoxy-2,6-dimethylphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-isobutoxy-2,6-dimethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone
  • 2,2,2-Trifluoro-1-(4-ethoxy-2,6-dimethylphenyl)ethanone
  • 2,2,2-Trifluoro-1-(4-propoxy-2,6-dimethylphenyl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(4-isobutoxy-2,6-dimethylphenyl)ethanone is unique due to its specific isobutoxy substituent, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C14H17F3O2

Molecular Weight

274.28 g/mol

IUPAC Name

1-[2,6-dimethyl-4-(2-methylpropoxy)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C14H17F3O2/c1-8(2)7-19-11-5-9(3)12(10(4)6-11)13(18)14(15,16)17/h5-6,8H,7H2,1-4H3

InChI Key

WJWULSCHHZGTOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C(F)(F)F)C)OCC(C)C

Origin of Product

United States

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